molecular formula C14H12N2O3 B13573620 3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid

3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid

Cat. No.: B13573620
M. Wt: 256.26 g/mol
InChI Key: RJEUDXCYDCDEQD-UHFFFAOYSA-N
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Description

3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with 3-aminophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as triethylamine (TEA) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Similar in structure but with the amino group in the para position.

    3-Aminobenzoic acid: Lacks the carbonyl-amino linkage present in 3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid.

    4-Aminobenzoic acid: Similar to PABA but with the amino group in the meta position.

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-[(3-aminobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H12N2O3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)

InChI Key

RJEUDXCYDCDEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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